molecular formula C9H14O2 B8514740 3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one

3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one

Katalognummer: B8514740
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: KHDBKUGVBDNVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one is an organic compound with the molecular formula C9H16O It is a cyclic ketone with a methoxy group and two methyl groups attached to the cyclohexene ring

Eigenschaften

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3-methoxy-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-9(2)5-4-7(10)6-8(9)11-3/h6H,4-5H2,1-3H3

InChI-Schlüssel

KHDBKUGVBDNVAO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=O)C=C1OC)C

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclohexenes, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its oxidation and reduction reactions can lead to the formation of different functional groups, which can interact with biological molecules and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.